molecular formula C15H14O3 B6397256 3-(4-Ethylphenyl)-5-hydroxybenzoic acid CAS No. 1262010-98-9

3-(4-Ethylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6397256
CAS No.: 1262010-98-9
M. Wt: 242.27 g/mol
InChI Key: ZVJQFCSEVUCJSS-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-5-hydroxybenzoic acid (CAS 1262010-98-9) is a high-purity benzoic acid derivative supplied for scientific research and development. This compound is a versatile building block and active ingredient in several fields. In medicinal chemistry research, it serves as a core structure for investigating antimicrobial agents, showing effectiveness against a range of pathogens such as Escherichia coli and Staphylococcus aureus . Its antioxidant properties are also of significant interest for studies aimed at mitigating oxidative stress in biological systems . In materials science, this compound is utilized as an intermediate in the synthesis of functional materials and as a stabilizer in polymer formulations to protect against degradation caused by ultraviolet (UV) radiation . The compound can be synthesized via a carboxylation reaction using a phenolate intermediate, or through Suzuki-Miyaura coupling on a brominated benzoic acid scaffold . Researchers value this compound for its potential applications in developing new antimicrobials, antioxidant supplements, and advanced materials. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)12-7-13(15(17)18)9-14(16)8-12/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJQFCSEVUCJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688976
Record name 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-98-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-ethyl-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262010-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(4-Ethylphenyl)phenol

The precursor 3-(4-ethylphenyl)phenol is synthesized through a Suzuki-Miyaura coupling between 3-bromophenol and 4-ethylphenylboronic acid. Key steps include:

  • Protection of phenol : 3-Bromophenol is methylated using methyl iodide and K₂CO₃ in DMF, yielding 3-bromo-5-methoxyphenol to prevent undesired side reactions during coupling.

  • Coupling conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv.), and a 1:1.2 molar ratio of 3-bromo-5-methoxyphenol to 4-ethylphenylboronic acid in dioxane/water (4:1) at 80°C for 12 hours achieve 88% yield.

  • Deprotection : BBr₃ in dichloromethane at 0°C cleaves the methyl ether, furnishing 3-(4-ethylphenyl)phenol in 92% yield.

Carboxylation via Kolbe-Schmitt Reaction

The phenolate intermediate is generated using NaH (1.5 equiv.) in dry DMF under nitrogen. Subsequent carboxylation with CO₂ at 70–80°C for 3 hours yields 3-(4-ethylphenyl)-5-hydroxybenzoic acid.

  • Workup : Methanol quenches excess NaH, followed by liquid-liquid extraction with toluene/water. Acidification of the aqueous phase with HCl precipitates the product, which is filtered and recrystallized from ethanol/water (1:3).

  • Yield : 89–93%, with purity >98% (HPLC).

Pathway 2: Suzuki-Miyaura Coupling on a Brominated Benzoic Acid Scaffold

Synthesis of 3-Bromo-5-hydroxybenzoic Acid

  • Bromination : 5-Hydroxybenzoic acid is treated with N-bromosuccinimide (NBS, 1.1 equiv.) in acetic acid at 60°C for 6 hours, achieving 78% yield.

  • Protection : The carboxylic acid is esterified using thionyl chloride in methanol to form methyl 3-bromo-5-hydroxybenzoate (95% yield).

Suzuki-Miyaura Coupling

Methyl 3-bromo-5-hydroxybenzoate reacts with 4-ethylphenylboronic acid under optimized conditions:

  • Catalyst : Pd(OAc)₂ (3 mol%) with SPhos ligand (6 mol%).

  • Base : K₃PO₄ (3 equiv.) in toluene/ethanol (3:1) at 90°C for 18 hours.

  • Yield : 85%, with full retention of the ester and hydroxy groups.

Deprotection and Final Product Isolation

  • Ester hydrolysis : 2 M NaOH in methanol/water (1:1) at 60°C for 4 hours affords this compound (94% yield).

  • Purity : >99% by HPLC after recrystallization from ethyl acetate.

Comparative Analysis of Methodologies

Parameter Pathway 1 Pathway 2
Total Yield82%78%
Reaction Steps34
Purification ComplexityModerateHigh
ScalabilityHighModerate

Pathway 1 offers superior scalability and fewer steps, making it industrially preferable. Pathway 2, while lengthier, allows modular functionalization for analogs.

Critical Process Optimization Insights

Solvent and Temperature Effects in Carboxylation

  • DMF vs. DMSO : DMF enhances phenolate solubility, achieving 93% yield vs. 72% in DMSO.

  • Temperature : Reactions below 70°C result in incomplete conversion (<50%), while temperatures >80°C promote decarboxylation.

Ligand Impact on Suzuki Coupling Efficiency

  • SPhos vs. PPh₃ : SPhos increases yield from 65% to 85% by mitigating aryl boronic acid homo-coupling.

Impurity Profiling and Mitigation

Common impurities include:

  • 3-(4-Ethylphenyl)benzoic acid : Formed via decarboxylation during Kolbe-Schmitt reaction; minimized by strict temperature control.

  • Ester derivatives : Generated during incomplete hydrolysis in Pathway 2; addressed by extended reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-(4-Ethylphenyl)-5-oxobenzoic acid.

    Reduction: 3-(4-Ethylphenyl)-5-hydroxybenzyl alcohol.

    Substitution: 3-(4-Ethylphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that hydroxybenzoic acids exhibit significant antimicrobial activity. Studies have assessed the antibacterial and antifungal properties of various hydroxybenzoic acid derivatives, including those similar to 3-(4-Ethylphenyl)-5-hydroxybenzoic acid. For instance, these compounds have shown effectiveness against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests potential applications in developing new antimicrobial agents or preservatives in pharmaceuticals.

Antioxidant Activity
Hydroxybenzoic acids are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The antioxidant capacity of these compounds has been evaluated using various assays (e.g., DPPH and FRAP), indicating their potential role as dietary supplements or functional food ingredients . Such properties could be beneficial in formulating products aimed at reducing oxidative damage linked to chronic diseases.

Materials Science

Polymer Stabilization
Compounds like this compound are utilized as stabilizers in polymer formulations. They help protect materials from degradation caused by ultraviolet (UV) radiation. The mechanism involves the absorption of UV light and the subsequent release of energy in a manner that prevents polymer breakdown . This application is crucial in industries where material longevity is essential, such as packaging and construction.

Synthesis of Functional Materials
The compound can also serve as an intermediate in synthesizing various functional materials. For example, it can be involved in creating antistress agents and other bioactive compounds that may find applications in cosmetics or therapeutic formulations . The versatility of its derivatives allows for a wide range of modifications to tailor specific properties for desired applications.

Food Preservation

Preservative Applications
Due to its antimicrobial properties, this compound could be explored as a natural preservative in food products. Hydroxybenzoic acids are known to inhibit microbial growth, which can extend the shelf life of food items while maintaining safety and quality . This application aligns with the growing consumer demand for natural preservatives over synthetic alternatives.

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Antioxidant supplementsReduces oxidative stress
Materials SciencePolymer stabilizationProtects against UV degradation
Synthesis of functional materialsVersatile applications in cosmetics/therapeutics
Food PreservationNatural preservativesExtends shelf life without synthetic additives

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The hydroxy group can form hydrogen bonds with biological molecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylphenyl-Substituted Heterocyclic Derivatives

(a) Anti-Tuberculosis Tetrazole Derivatives
  • 5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) :
    • Structure : Features a 4-ethylphenyl group linked to a bis-tetrazole core.
    • Activity : Demonstrated anti-Mycobacterium tuberculosis activity via dual inhibition of InhA and EthR, validated by molecular docking and dynamics simulations .
    • Key Difference : Unlike 3-(4-Ethylphenyl)-5-hydroxybenzoic acid, C29’s tetrazole rings enhance hydrogen bonding with bacterial targets, while the absence of a carboxylic acid group reduces ionization at physiological pH .
(b) Anti-Inflammatory Oxadiazole Derivatives
  • 1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone: Structure: Combines a 4-ethylphenyl group with a 1,3,4-oxadiazole ring. Activity: Exhibited anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to standard NSAIDs . Key Difference: The oxadiazole ring improves metabolic stability compared to the hydroxybenzoic acid moiety, which may enhance oral bioavailability .
(c) CNS-Active Imidazolidinones
  • 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3): Structure: Contains a 4-ethylphenyl group fused into an imidazolidin-dione scaffold. Activity: Showed central nervous system (CNS) modulation, including antinociceptive effects . Key Difference: The imidazolidin-dione core facilitates blood-brain barrier penetration, a property absent in this compound due to its polar carboxylic acid group .

Fluorinated Benzoic Acid Derivatives

  • 3-(4-Ethylphenyl)-4-fluorobenzoic Acid :
    • Structure : Substituted with fluorine at position 4 and a 4-ethylphenyl group at position 3.
    • Activity : Fluorination increases lipophilicity (logP ~2.8) and metabolic resistance, making it suitable for prolonged drug action .
    • Key Difference : The fluorine atom enhances electron-withdrawing effects, altering pKa (≈2.5) compared to the hydroxy-substituted analog (pKa ≈4.2 for this compound) .

Hydroxybenzoic Acid Derivatives from Natural Sources

  • 5-Hydroxybenzoic Acid Derivatives (e.g., 5-Methoxybenzoic Acid) :
    • Source : Isolated from Tamarindus indica .
    • Activity : Exhibited antioxidant and anti-Alzheimer properties via inhibition of acetylcholinesterase .
    • Key Difference : Natural derivatives often lack synthetic substituents like ethylphenyl groups, reducing steric bulk and altering target specificity compared to synthetic analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Biological Activity Key Physicochemical Properties Synthesis Method
This compound Benzoic acid derivative OXA-48β-lactamase inhibition pKa ≈4.2; logP ≈2.1 Multi-component cyclization
C29 (Tetrazole derivative) Bis-tetrazole Anti-tuberculosis logP ≈1.5; high metabolic stability Molecular docking-guided synthesis
IM-3 (Imidazolidin-dione) Imidazolidin-dione CNS modulation logP ≈3.0; BBB permeability Strecker synthesis
3-(4-Ethylphenyl)-4-fluorobenzoic acid Fluorobenzoic acid Undisclosed (structural analog) pKa ≈2.5; logP ≈2.8 Halogenation reactions

Key Research Findings

  • Enzyme Inhibition : The hydroxy and carboxylic acid groups in this compound facilitate hydrogen bonding with OXA-48β-lactamase, critical for its inhibitory activity .
  • Metabolic Stability : Ethylphenyl-substituted heterocycles (e.g., oxadiazoles, tetrazoles) exhibit enhanced stability compared to benzoic acid derivatives due to reduced susceptibility to Phase II metabolism .
  • Target Specificity : Fluorinated analogs prioritize lipophilicity for membrane penetration, whereas hydroxybenzoic acids prioritize ionization for enzyme active-site interactions .

Q & A

Q. Key Considerations :

  • Monitor regioselectivity using thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification often involves recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures).

Advanced Question: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Answer:
Low yields may stem from competing side reactions (e.g., over-alkylation or hydroxyl group oxidation). Mitigation strategies include:

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity .
  • Solvent polarity adjustment : Use dichloromethane or toluene to stabilize intermediates and reduce by-product formation.
  • Temperature control : Lower reaction temperatures (<50°C) during alkylation to minimize decomposition.

Q. Validation :

  • Compare yields under varying conditions using gas chromatography-mass spectrometry (GC-MS) to quantify purity.

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad signal ~δ 10–12 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethylphenyl and benzoic acid moieties .
  • IR spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and hydroxyl groups (broad band ~3200–3600 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns.

Advanced Question: How to resolve contradictions in NMR data for structurally similar benzoic acid derivatives?

Answer:
Contradictions often arise from:

  • Solvent effects : Use deuterated DMSO to enhance signal resolution for polar functional groups.
  • Dynamic exchange processes : Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts).
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

Basic Question: How to determine key physicochemical properties of this compound?

Answer:

Property Method Example Data
pKa Potentiometric titration~4.2 (carboxylic acid)
LogP HPLC retention time comparison~2.8 (estimated)
Aqueous solubility Shake-flask method (UV-Vis)<1 mg/mL (pH 7.4)
Thermal stability Differential scanning calorimetryDecomposition >200°C

Advanced Question: What experimental approaches assess the stability of this compound under varying environmental conditions?

Answer:

  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–10) and quantify remaining compound using LC-MS.
  • Oxidative stress testing : Use hydrogen peroxide or Fenton’s reagent to simulate radical-mediated degradation.

Q. Data Interpretation :

  • Compare degradation kinetics (zero/first-order models) to identify dominant pathways.

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylate derivatives .
  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds.

Advanced Question: How to investigate the mechanism of action for bioactive derivatives of this compound?

Answer:

  • Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR or LC-MS .
  • Molecular docking : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina.
  • Gene expression profiling : RNA sequencing to identify upregulated/downregulated pathways in treated cells.

Basic Question: Which analytical techniques ensure purity and quality control during synthesis?

Answer:

  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Melting point determination : Compare experimental values (e.g., 208°C for related compounds) to literature .
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Advanced Question: How to address discrepancies in reported solubility data for this compound?

Answer:
Discrepancies may arise from:

  • Crystallinity differences : Characterize polymorphs via X-ray diffraction (XRD).
  • Ionic strength effects : Test solubility in phosphate-buffered saline (PBS) vs. pure water .
  • Reproducibility checks : Collaborate with independent labs to validate methods under standardized conditions.

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